Einecs 281-557-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 281-557-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various applications.
Vorbereitungsmethoden
The preparation of Einecs 281-557-9 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the combination of specific reactants under controlled conditions.
Reaction Conditions: These conditions may include specific temperatures, pressures, and the use of catalysts to facilitate the reaction.
Industrial Production: Large-scale production methods are employed to ensure the compound is produced efficiently and in sufficient quantities to meet market demands.
Analyse Chemischer Reaktionen
Einecs 281-557-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur where specific atoms or groups in the compound are replaced with other atoms or groups.
Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as solvents, temperatures, and catalysts.
Major Products: The products formed from these reactions depend on the specific reactants and conditions used.
Wissenschaftliche Forschungsanwendungen
Einecs 281-557-9 has a wide range of scientific research applications, including:
Chemistry: It is used in various chemical reactions and processes as a reagent or intermediate.
Biology: The compound may be used in biological studies to understand its effects on living organisms.
Medicine: Research in medicine may involve studying the compound’s potential therapeutic effects or its role in drug development.
Industry: Industrial applications include its use in the production of other chemicals, materials, or products.
Wirkmechanismus
The mechanism of action of Einecs 281-557-9 involves its interaction with specific molecular targets and pathways. This includes:
Molecular Targets: The compound may interact with specific proteins, enzymes, or receptors in biological systems.
Pathways Involved: These interactions can affect various biochemical pathways, leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Einecs 281-557-9 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Einecs 203-770-8: This compound has similar chemical properties and applications.
Einecs 234-985-5: Another compound with comparable uses in industry and research.
Einecs 239-934-0: Shares some chemical reactions and applications with this compound.
Eigenschaften
CAS-Nummer |
83968-78-9 |
---|---|
Molekularformel |
C23H21N3O2.C2H4O2 C25H25N3O4 |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
acetic acid;1-amino-4-[2-[(dimethylamino)methyl]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C23H21N3O2.C2H4O2/c1-26(2)13-14-7-3-6-10-18(14)25-19-12-11-17(24)20-21(19)23(28)16-9-5-4-8-15(16)22(20)27;1-2(3)4/h3-12,25H,13,24H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
MMQMSFPQUIIKJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CN(C)CC1=CC=CC=C1NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.